molecular formula C9H16O2 B12807476 3-(2-Methylpropyl)pentane-2,4-dione CAS No. 1540-37-0

3-(2-Methylpropyl)pentane-2,4-dione

Cat. No.: B12807476
CAS No.: 1540-37-0
M. Wt: 156.22 g/mol
InChI Key: SQYMLEVHMMDXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)pentane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a derivative of pentane-2,4-dione, commonly known as acetylacetone, with a 2-methylpropyl group attached to the third carbon atom. This compound is part of the β-diketone family, which is characterized by the presence of two ketone groups separated by a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)pentane-2,4-dione can be achieved through various methods. One common approach involves the alkylation of pentane-2,4-dione with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Another method involves the Claisen condensation of ethyl acetoacetate with isobutyraldehyde, followed by decarboxylation and reduction to yield the desired product. This reaction requires a base such as sodium ethoxide and is carried out in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. The use of catalysts such as phase-transfer catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the diketone groups can yield alcohols or other reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diketone groups are replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, amines or thiols in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted diketones or enolates.

Scientific Research Applications

3-(2-Methylpropyl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)pentane-2,4-dione involves its ability to form stable chelate complexes with metal ions. The diketone groups can coordinate with metal centers, forming five- or six-membered rings. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications.

Comparison with Similar Compounds

3-(2-Methylpropyl)pentane-2,4-dione can be compared with other β-diketones such as:

    Pentane-2,4-dione (Acetylacetone): Lacks the 2-methylpropyl group, making it less sterically hindered and more reactive in certain reactions.

    3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropyl group, leading to different steric and electronic properties.

    3-Phenylpentane-2,4-dione: Contains a phenyl group, which significantly alters its reactivity and applications due to the aromatic ring.

The uniqueness of this compound lies in its specific steric and electronic properties imparted by the 2-methylpropyl group, which can influence its reactivity and the stability of its metal complexes.

Properties

CAS No.

1540-37-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3-(2-methylpropyl)pentane-2,4-dione

InChI

InChI=1S/C9H16O2/c1-6(2)5-9(7(3)10)8(4)11/h6,9H,5H2,1-4H3

InChI Key

SQYMLEVHMMDXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.